molecular formula C17H14N4O3 B5367593 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole

4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole

Cat. No. B5367593
M. Wt: 322.32 g/mol
InChI Key: KXHCZNMERSFPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes.

Mechanism of Action

The mechanism of action of 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which results in a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole in lab experiments include its potent inhibitory effects on COX-2, its potential therapeutic applications, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

There are several future directions for the research on 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole. These include:
1. Further studies to establish the safety and efficacy of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
2. Studies to identify the potential side effects and toxicity of this compound.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Studies to identify new targets for this compound and its derivatives.
5. Development of new formulations for this compound to improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of COX-2 and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Further studies are needed to establish the safety and efficacy of this compound and to identify new targets for its use.

Synthesis Methods

The synthesis of 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole involves several steps. The first step is the synthesis of 2-(2-furyl)-5-methyl-1,3-oxazol-4-yl methanol from 2-furylacetic acid and 2-amino-5-methyl-1,3-oxazol-4-carboxylic acid. The second step involves the reaction of 2-(2-furyl)-5-methyl-1,3-oxazol-4-yl methanol with 4-chloro-3-nitrobenzene in the presence of a base to form 4-[2-(2-furyl)-5-methyl-1,3-oxazol-4-ylmethoxy]phenyl)nitrobenzene. The third step involves the reduction of the nitro group to an amino group using a reducing agent, followed by the reaction with sodium azide to form the final product.

Scientific Research Applications

4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of a specific enzyme that is involved in various physiological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

2-(furan-2-yl)-5-methyl-4-[[3-(1,2,4-triazol-4-yl)phenoxy]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-15(20-17(24-12)16-6-3-7-22-16)9-23-14-5-2-4-13(8-14)21-10-18-19-11-21/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCZNMERSFPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)COC3=CC=CC(=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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